Hydroxy-PEG6-CH2-Boc
Description
Overview of Polyethylene (B3416737) Glycol (PEG) in Research
PEG is a synthetic polymer created through the polymerization of ethylene (B1197577) oxide. wikipedia.orgsigmaaldrich.com Its structure is simple, consisting of repeating -(O-CH2-CH2)- units. biochempeg.com This fundamental structure imparts several desirable properties that are leveraged in research. The use of PEG in biological applications dates back to the 1970s when it was first conjugated to proteins to extend their circulation time and reduce their immunogenicity. chempep.com
Characteristics of PEG in Biomedical and Pharmaceutical Applications
PEG possesses several key characteristics that make it highly suitable for biomedical and pharmaceutical applications:
Biocompatibility and Low Immunogenicity : PEG is generally considered biologically inert and elicits minimal immune responses. chempep.combroadpharm.com This "stealth" property allows PEG-modified molecules to circulate in the body for longer periods without being cleared by the immune system. chempep.combiochempeg.com
Water Solubility : PEG is highly soluble in water and many organic solvents. biochempeg.comekb.eg This is a significant advantage for delivering hydrophobic drugs, as PEGylation can increase their solubility in aqueous environments. axispharm.combiochempeg.com
Flexibility : The carbon-oxygen bonds in the PEG backbone can rotate freely, providing conformational flexibility. chempep.com
Tunable Properties : The length of the PEG chain can be precisely controlled, allowing for the fine-tuning of properties such as hydrodynamic radius and spacing. chempep.cominterchim.com
Classes of PEG Linkers: Monodispersed vs. Polydispersed
PEG linkers are categorized based on their molecular weight distribution into two main classes:
Monodispersed PEGs : These are single molecular entities with a precise, defined molecular weight and a specific number of ethylene glycol units. chempep.combroadpharm.com They are crucial for applications requiring high purity and homogeneity, such as in the development of antibody-drug conjugates (ADCs) and small molecule drugs where precise linker length is critical. broadpharm.com
| Characteristic | Monodispersed PEG | Polydispersed PEG |
|---|---|---|
| Molecular Weight | Precise, single molecular weight broadpharm.com | Average molecular weight with a distribution of sizes broadpharm.com |
| Composition | Homogeneous, single chemical structure broadpharm.com | Heterogeneous mixture of different chain lengths biotechinformers.com |
| Primary Application Focus | ADCs, small molecule drugs, applications requiring precision broadpharm.com | PEGylation of protein drugs, creating "stealth" nanoparticles broadpharm.combiotechinformers.com |
| Key Advantage | High purity and precise control over linker length biochempeg.com | Cost-effective for increasing hydrodynamic size biochempeg.com |
The Significance of PEG Linkers in Enabling Chemical Biology Approaches
PEG linkers serve as flexible spacers that connect different molecular entities, such as a drug and a targeting molecule, while imparting their beneficial properties to the resulting conjugate. chempep.com The development of PEG linkers with various reactive functional groups has expanded their utility in chemical biology. biochempeg.com
Role of PEG in Bioconjugation and Ligand Attachment
Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule. PEG linkers are instrumental in this process. axispharm.com They can be synthesized with a variety of reactive groups at their ends, such as NHS esters for reacting with amines or maleimides for reacting with thiols, enabling the specific attachment of ligands, fluorophores, or other functional moieties to proteins, nucleic acids, and other biomolecules. chempep.comthermofisher.com This allows for the creation of complex molecular constructs with tailored functions. axispharm.com
PEGylation as a Strategy for Modulating Molecular Properties
PEGylation is a powerful strategy for altering the physicochemical and biological properties of molecules. biochempeg.comekb.eg Key modulations include:
Enhanced Pharmacokinetics : By increasing the hydrodynamic size of a molecule, PEGylation reduces its clearance by the kidneys, thereby extending its circulation time in the bloodstream. chempep.combiochempeg.com This can lead to a reduction in the required dosing frequency. biochempeg.com
Improved Stability : The hydration shell created by the PEG chain can protect conjugated molecules, such as proteins, from enzymatic degradation. axispharm.cominterchim.com
Increased Solubility : PEGylation is highly effective at increasing the solubility of hydrophobic compounds, which is a common challenge in drug development. axispharm.combiochempeg.com
Reduced Immunogenicity : The "stealth" properties of PEG can mask the conjugated molecule from the immune system, reducing the likelihood of an immune response. biochempeg.comaxispharm.com
Positioning Hydroxy-PEG6-CH2CO2tBu within the Landscape of PEG Linkers
Hydroxy-PEG6-CH2CO2tBu is a specific, monodispersed PEG derivative that features a hydroxyl (-OH) group at one end and a tert-butyl ester-protected carboxylic acid group at the other, connected by a six-unit polyethylene glycol chain. dcchemicals.comaxispharm.com This heterobifunctional structure makes it a versatile tool in chemical biology and drug discovery.
The hydroxyl group provides a site for further chemical modification or attachment to other molecules. dcchemicals.comaxispharm.com The carboxylic acid, protected by a tert-butyl group, can be deprotected under acidic conditions to reveal the free acid, which can then be used for conjugation. dcchemicals.comaxispharm.com This linker is particularly valuable in the construction of complex molecules like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), where precise spacing and controlled conjugation are essential. biochempeg.combiochempeg.com The defined length of the six PEG units offers a specific spatial separation between the conjugated entities, which can be critical for their biological activity. biochempeg.com The hydrophilic PEG spacer also enhances the aqueous solubility of the resulting conjugate. dcchemicals.commedkoo.com
Structural Context of Hydroxy-PEG6-CH2CO2tBu as a PEG-based Linker
Hydroxy-PEG6-CH2CO2tBu is a specific type of PEG derivative that functions as a heterobifunctional linker. dcchemicals.commedkoo.comaxispharm.commedkoo.com Its structure consists of a central polyethylene glycol chain made of six repeating ethylene oxide units. This PEG6 spacer is hydrophilic, which increases the solubility of the molecule and any conjugate it becomes a part of in aqueous environments. dcchemicals.commedkoo.comaxispharm.com The flexibility of the PEG chain also helps to minimize steric hindrance when linking larger molecules. acs.orgthermofisher.com
As a linker, Hydroxy-PEG6-CH2CO2tBu acts as a bridge to connect two different chemical entities. axispharm.com Its heterobifunctional nature is key to its utility, as it possesses two distinct functional groups at its ends, allowing for sequential and controlled conjugation reactions. acs.orgaxispharm.com This characteristic makes it a valuable building block in the synthesis of more complex molecules, such as antibody-drug conjugates (ADCs) or Proteolysis-Targeting Chimeras (PROTACs). axispharm.comscientificlabs.co.uksigmaaldrich.comchemicalbook.com
Below is a data table summarizing key information for Hydroxy-PEG6-CH2CO2tBu.
| Property | Value |
| Chemical Name | Hydroxy-PEG6-CH2CO2tBu |
| Synonyms | tert-Butyl 2-(2-(2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)acetate |
| Molecular Formula | C18H36O9 guidechem.com |
| Molecular Weight | 396.47 g/mol axispharm.com |
| CAS Number | 297162-47-1 medkoo.comguidechem.comcreative-biolabs.com |
| Appearance | Liquid |
| Purity | Typically ≥95% axispharm.comcreative-biolabs.com |
Functional Groups of Hydroxy-PEG6-CH2CO2tBu: Hydroxyl and tert-Butyl Protected Carboxyl
The specific functionality of Hydroxy-PEG6-CH2CO2tBu is defined by its two terminal groups: a hydroxyl group (-OH) and a tert-butyl protected carboxyl group (-CH2CO2tBu). dcchemicals.commedkoo.commedkoo.com
The hydroxyl group (-OH) is a versatile functional group in organic chemistry. creative-diagnostics.comaxispharm.com It can be used for reactions with various other chemical groups, such as activated esters or epoxides. axispharm.com Furthermore, the hydroxyl group itself can be easily modified or replaced with other reactive functional groups, allowing for a wide range of subsequent chemical transformations. dcchemicals.commedkoo.comaxispharm.combroadpharm.com This adaptability is crucial for multistep synthesis processes where different reaction conditions are required. nih.gov
The other end of the linker features a tert-butyl protected carboxyl group . dcchemicals.commedkoo.commedkoo.com In this configuration, a carboxylic acid is protected by a tert-butyl ester. The tert-butyl group acts as a "protecting group," which temporarily blocks the reactivity of the carboxylic acid. axispharm.com This is important because it prevents the carboxyl group from reacting prematurely during a synthesis step targeting the hydroxyl group. The tert-butyl protecting group is stable under many reaction conditions but can be selectively removed (deprotected) under mild acidic conditions to reveal the free carboxylic acid (-COOH). dcchemicals.commedkoo.comaxispharm.comscientificlabs.co.uksigmaaldrich.combroadpharm.com Once deprotected, the carboxylic acid can readily react with amine groups to form stable amide bonds, a common linkage strategy in bioconjugation. scientificlabs.co.ukbroadpharm.com
This dual-functionality, with one end ready for immediate reaction and the other requiring a specific deprotection step, allows for precise and controlled construction of complex bioconjugates. axispharm.com
Structure
2D Structure
Properties
IUPAC Name |
tert-butyl 2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O9/c1-18(2,3)27-17(20)16-26-15-14-25-13-12-24-11-10-23-9-8-22-7-6-21-5-4-19/h19H,4-16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPCFQUBUVPQGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization Strategies of Hydroxy Peg6 Ch2co2tbu
Synthetic Routes to Hydroxy-PEG6-CH2CO2tBu
The synthesis of Hydroxy-PEG6-CH2CO2tBu involves a multi-step process that includes the controlled elongation of the PEG chain, the introduction of the terminal hydroxyl group, and the incorporation of the tert-butyl protected carboxyl moiety.
Approaches for PEG Chain Elongation and Functionalization
The construction of the hexaethylene glycol backbone is typically achieved through stepwise chain elongation, most commonly via the Williamson ether synthesis. nih.govrsc.orggoogle.comacs.org This method involves the reaction of an alkoxide with an organohalide. For the synthesis of a discrete PEG chain of a specific length, this process is carried out iteratively.
A common strategy begins with a protected diol, such as mono-tetrahydropyranyl (THP) protected ethylene (B1197577) glycol. This is reacted with a tosylated or halogenated PEG unit. After the coupling reaction, the protecting group is removed, liberating a new hydroxyl group for the next elongation step. This cycle is repeated until the desired chain length of six ethylene glycol units is achieved. google.com The use of monodisperse PEG building blocks is crucial to ensure the final product has a defined chain length, which is critical for applications requiring high purity and well-defined pharmacokinetics. nih.govd-nb.info
An alternative to the stepwise elongation is the ring-opening polymerization of ethylene oxide. creative-proteomics.com However, this method typically produces a mixture of polymers with varying chain lengths (i.e., a high polydispersity index), which would then require extensive purification to isolate the desired PEG6 derivative. creative-proteomics.com Therefore, for producing well-defined linkers like Hydroxy-PEG6-CH2CO2tBu, a stepwise approach is generally preferred.
Introduction of the Hydroxyl Moiety
The terminal hydroxyl group is an intrinsic feature of the PEG chain when synthesized from ethylene glycol or through the ring-opening polymerization of ethylene oxide initiated by water or ethylene glycol. creative-proteomics.com In the context of a stepwise synthesis of Hydroxy-PEG6-CH2CO2tBu, the terminal hydroxyl group is the reactive site for chain elongation. In the final step of the PEG chain synthesis, this hydroxyl group is intentionally left unprotected on one end of the molecule to serve as a functional handle for later conjugation or derivatization. medkoo.commedkoo.combroadpharm.com The reactivity of this hydroxyl group can be influenced by intra- and intermolecular hydrogen bonding with the ether oxygens of the PEG backbone. tandfonline.com
Incorporation of the tert-Butyl Ester Moiety
The other terminus of the molecule is functionalized with a carboxymethyl group protected as a tert-butyl ester. This is a critical feature of the target compound, providing a latent carboxylic acid functionality.
The introduction of the tert-butyl ester is typically achieved by reacting the corresponding carboxylic acid with a tert-butylating agent. A common method involves the reaction of a hydroxy-PEG6-carboxylic acid with tert-butyl acetate (B1210297) in the presence of a strong acid catalyst. scconline.org
Alternatively, and more commonly for preparing the target compound, a Williamson ether synthesis can be performed between hexaethylene glycol and a tert-butyl haloacetate, such as tert-butyl bromoacetate (B1195939) or tert-butyl chloroacetate, in the presence of a base. scconline.org This approach directly installs the desired -CH2CO2tBu group onto the PEG chain.
A more recent and efficient method for tert-butylation of carboxylic acids that could be applicable is the use of bis(trifluoromethanesulfonyl)imide (Tf2NH) as a catalyst with tert-butyl acetate serving as both the reagent and solvent. tandfonline.com This method is known for its high yields and fast reaction times. tandfonline.com
Table 1: Common Reagents for the Synthesis of Hydroxy-PEG6-CH2CO2tBu
| Reagent/Starting Material | Purpose |
| Hexaethylene glycol | PEG backbone |
| tert-Butyl bromoacetate | Introduction of the protected carboxyl group |
| Sodium hydride | Base for Williamson ether synthesis |
| Trifluoroacetic acid | Deprotection of the tert-butyl ester |
| Tosyl chloride | Activation of hydroxyl groups for elongation |
| Tetrahydropyran (THP) | Protecting group for hydroxyl functions |
This table is generated based on common synthetic strategies for similar compounds.
The tert-butyl group serves as an effective protecting group for the carboxylic acid functionality. scconline.org Its bulkiness prevents the carboxylate from participating in undesired side reactions during subsequent synthetic steps or conjugation reactions involving the terminal hydroxyl group.
A key advantage of the tert-butyl ester is its stability under a wide range of reaction conditions, including those that are basic or nucleophilic. However, it can be readily cleaved under acidic conditions to reveal the free carboxylic acid. medkoo.commedkoo.com A common reagent for this deprotection is trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758). scconline.orgbroadpharm.com This orthogonality allows for selective deprotection without affecting other acid-labile groups that might be present in a larger biomolecule.
Methods for tert-Butylation of Carboxylic Acids
Post-Synthetic Modifications of Hydroxy-PEG6-CH2CO2tBu
The terminal hydroxyl group of Hydroxy-PEG6-CH2CO2tBu is a versatile handle for a variety of post-synthetic modifications, allowing for its conjugation to biomolecules or the introduction of other functional groups. medkoo.commedkoo.combroadpharm.com
One common strategy is the conversion of the hydroxyl group into a better leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride, respectively. This activated intermediate can then readily undergo nucleophilic substitution with a variety of nucleophiles.
For example, reaction with sodium azide (B81097) (NaN3) yields an azido-terminated PEG linker (Azido-PEG6-CH2CO2tBu). medkoo.commedkoo.combroadpharm.com This azide functionality is highly useful for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to form a stable triazole linkage with an alkyne-containing molecule. medkoo.commedkoo.combroadpharm.combiochempeg.com
Similarly, the hydroxyl group can be converted to an alkyne-terminated linker (Alkyne-PEG6-CH2CO2tBu) for subsequent reaction with an azide-functionalized molecule. biochempeg.comcd-bioparticles.net
Another important derivatization is the introduction of a maleimide (B117702) group. This can be achieved by reacting the hydroxyl group with a maleimide-containing reagent. The resulting Maleimide-PEG6-CH2CO2tBu is highly reactive towards thiol groups, such as those found in cysteine residues of proteins, forming a stable thioether bond. broadpharm.comcd-bioparticles.netacs.org
The Mitsunobu reaction offers a one-step method to convert the terminal hydroxyl group into various functionalities, including azides, primary amines, and thiols, without compromising the integrity of the PEG chain. nih.gov
Table 2: Examples of Post-Synthetic Modifications of the Hydroxyl Group
| Reagent | Resulting Functional Group | Subsequent Reaction Chemistry |
| Sodium Azide (after tosylation) | Azide (-N3) | Click Chemistry (e.g., CuAAC, SPAAC) |
| Propargyl bromide (after deprotonation) | Alkyne (-C≡CH) | Click Chemistry (e.g., CuAAC, SPAAC) |
| Maleic anhydride, then dehydration | Maleimide | Michael Addition with thiols |
| Phthalimide (B116566) (Gabriel synthesis) | Amine (-NH2) | Amide bond formation, reductive amination |
| p-Nitrophenyl chloroformate | Activated carbonate | Carbamate formation with amines |
This table provides illustrative examples of potential derivatizations.
These post-synthetic modifications significantly expand the utility of Hydroxy-PEG6-CH2CO2tBu as a versatile linker in the construction of complex bioconjugates, including antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). medkoo.comacs.org
Derivatization at the Hydroxyl Group for Conjugation
The terminal hydroxyl group of Hydroxy-PEG6-CH2CO2tBu is a key functional handle that allows for its covalent attachment to other molecules. dcchemicals.commedkoo.comchemicalbook.inaxispharm.com This versatility is central to its application as a linker in various biochemical and pharmaceutical applications. axispharm.comsigmaaldrich.comchempep.com
Strategies for Conversion to Other Reactive Functional Groups (e.g., Alkyne, Amine, NHS ester, Azide)
To facilitate specific conjugation chemistries, the hydroxyl group can be converted into a variety of other reactive functional groups.
Alkyne: The conversion to a terminal alkyne group introduces a functionality suitable for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). smolecule.com This reaction is known for its high efficiency and selectivity. smolecule.com A common strategy to introduce an alkyne is to react the hydroxyl group with a propargyl halide (e.g., propargyl bromide) under basic conditions. Another approach involves the Bestmann-Ohira reagent for the conversion of an aldehyde, which can be formed by the oxidation of the primary alcohol, to a terminal alkyne. organic-chemistry.org
Amine: The transformation of the hydroxyl group to a primary amine is a crucial modification for subsequent reactions, such as amide bond formation. Several methods can achieve this conversion:
Mitsunobu Reaction: This reaction allows for the conversion of primary alcohols to various functional groups, including amines. stackexchange.com The alcohol is activated by triphenylphosphine (B44618) (PPh3) and diethyl azodicarboxylate (DEAD), followed by reaction with a nitrogen nucleophile like phthalimide or an azide. stackexchange.com Subsequent hydrolysis or reduction yields the primary amine. stackexchange.com
Mesylation/Tosylation followed by Azide Substitution and Reduction: A two-step approach involves first converting the hydroxyl group into a good leaving group, such as a mesylate or tosylate. 0qy.comchemistrysteps.com This is typically achieved by reacting the alcohol with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base. The resulting intermediate then undergoes nucleophilic substitution with an azide salt (e.g., sodium azide). chemistrysteps.commdpi.com The azide is then reduced to the primary amine using reagents like zinc and ammonium (B1175870) chloride, or by hydrogenation. mdpi.commasterorganicchemistry.com
Diphenylphosphoryl Azide (DPPA): This reagent can be used for the direct conversion of alcohols to azides with inversion of configuration (SN2). stackexchange.comgoogle.com The resulting azide can then be reduced to the amine. stackexchange.com
NHS ester: While the hydroxyl group itself is not directly converted to an N-hydroxysuccinimide (NHS) ester, the carboxylic acid end of the molecule, after deprotection of the tert-butyl group, is readily activated to an NHS ester. thermofisher.comthermofisher.com This is a widely used method for creating amine-reactive linkers. thermofisher.comthermofisher.combroadpharm.com The reaction typically involves a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. thermofisher.com The resulting NHS ester reacts efficiently with primary amines to form stable amide bonds. thermofisher.comglenresearch.com
Azide: The introduction of an azide group, another key functionality for click chemistry, can be accomplished through several routes:
Mesylation/Tosylation followed by Azide Substitution: As mentioned in the conversion to amines, the hydroxyl group can be activated as a mesylate or tosylate and then displaced by an azide nucleophile. chemistrysteps.commdpi.com
Direct Azidation: Reagents like diphenylphosphoryl azide (DPPA) can facilitate the direct conversion of alcohols to azides. stackexchange.comgoogle.com Another one-pot procedure uses bis(2,4-dichlorophenyl) phosphate (B84403) to mediate the conversion of alcohols to azides. organic-chemistry.org
Table 1: Strategies for Functional Group Conversion of the Hydroxyl Group
| Target Functional Group | Reagents and General Method | Key Features |
|---|
| Alkyne | 1. Propargyl halide, base 2. Oxidation to aldehyde, then Bestmann-Ohira reagent organic-chemistry.org | Enables click chemistry reactions. smolecule.com | | Amine | 1. Mitsunobu reaction (e.g., PPh3, DEAD, phthalimide or HN3) stackexchange.com 2. Mesylation/Tosylation, then NaN3, then reduction (e.g., Zn/NH4Cl or H2/Pd) chemistrysteps.commdpi.com | Creates a nucleophilic handle for amide bond formation. | | NHS Ester | This conversion applies to the carboxylic acid end after deprotection. Reagents include EDC and NHS. thermofisher.comthermofisher.com | Generates a highly reactive group for labeling primary amines. thermofisher.comglenresearch.com | | Azide | 1. Mesylation/Tosylation, then NaN3 chemistrysteps.commdpi.com 2. Diphenylphosphoryl azide (DPPA) stackexchange.comgoogle.com 3. Bis(2,4-dichlorophenyl) phosphate organic-chemistry.org | Another key partner for click chemistry. smolecule.com |
Deprotection of the tert-Butyl Ester
The tert-butyl (t-Bu) group serves as a robust protecting group for the carboxylic acid functionality. chempep.comsmolecule.com It is stable under a variety of conditions, including basic and reductive environments, but can be readily removed under acidic conditions. smolecule.comacsgcipr.org This selective deprotection is a critical step in many synthetic pathways, allowing for the unmasking of the carboxylic acid for subsequent reactions. chempep.comsmolecule.com
Acidic Deprotection Mechanisms
The cleavage of a tert-butyl ester under acidic conditions proceeds via a mechanism involving the formation of a relatively stable tertiary carbocation. acsgcipr.orgstackexchange.com The reaction is initiated by the protonation of the carbonyl oxygen of the ester, which increases its electrophilicity. acsgcipr.org This is followed by the cleavage of the C-O bond, leading to the formation of the carboxylic acid and a tert-butyl cation. acsgcipr.org The tert-butyl cation can then be quenched in several ways, often by reacting with a nucleophile or by eliminating a proton to form isobutylene. stackexchange.comnih.gov
A variety of acids can be employed for this deprotection, including strong acids like trifluoroacetic acid (TFA), hydrochloric acid (HCl), and sulfuric acid (H2SO4), as well as milder acids like formic acid and p-toluenesulfonic acid. acsgcipr.orggoogle.comacs.org The choice of acid can influence the reaction conditions and selectivity.
Selective Deprotection Strategies
In molecules containing multiple acid-sensitive protecting groups, selective deprotection of the tert-butyl ester is often necessary. This can be achieved by carefully selecting the acidic reagent and reaction conditions. For instance, p-toluenesulfonic acid has been shown to selectively remove tert-butyl esters in the presence of benzyloxycarbonyl (Cbz) or trifluoroacetyl groups. acsgcipr.org Aqueous phosphoric acid is another reagent that offers mild conditions for the deprotection of tert-butyl esters and ethers, while being compatible with other sensitive groups like Cbz carbamates, benzyl (B1604629) esters, and TBDMS ethers. acs.orgorganic-chemistry.orgorganic-chemistry.org The ability to selectively deprotect the tert-butyl ester in the presence of other protecting groups is a key consideration in the design of complex synthetic routes involving multifunctional PEG linkers. google.com
Table 2: Reagents for Acidic Deprotection of tert-Butyl Esters
| Acidic Reagent | Typical Conditions | Notes |
|---|---|---|
| Trifluoroacetic Acid (TFA) | Often used neat or in a solvent like dichloromethane (DCM) at room temperature. nih.govnih.gov | Very effective and common, but can be harsh. Scavengers may be needed to trap the t-butyl cation. nih.gov |
| Hydrochloric Acid (HCl) | Anhydrous HCl in an organic solvent or aqueous HCl. acsgcipr.org | A strong acid, widely used. |
| Sulfuric Acid (H2SO4) | Used as a catalyst in the presence of water. acsgcipr.org | Another strong acid option. |
| Formic Acid | Can be used as the solvent or in a co-solvent. | Milder than TFA or HCl, suitable for some sensitive substrates. acsgcipr.org |
| p-Toluenesulfonic Acid (p-TsOH) | Used in catalytic or stoichiometric amounts, often with heating. | Offers selectivity in the presence of certain other protecting groups. acsgcipr.org |
| Aqueous Phosphoric Acid | 85 wt% aqueous solution, often at room temperature. acs.orgorganic-chemistry.org | Mild and environmentally benign, with good selectivity for t-butyl groups over others like Cbz and benzyl esters. acs.orgorganic-chemistry.orgorganic-chemistry.org |
Table 3: List of Chemical Compounds
| Compound Name | |
|---|---|
| 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) | |
| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | |
| 4-(dimethylamino)pyridine (DMAP) | |
| Azide | |
| Benzyloxycarbonyl (Cbz) | |
| bis(2,4-dichlorophenyl) phosphate | |
| Diethyl azodicarboxylate (DEAD) | |
| Diphenylphosphoryl azide (DPPA) | |
| Formic acid | |
| Hydrochloric acid (HCl) | |
| Hydroxy-PEG6-CH2CO2tBu | |
| Isobutylene | |
| Methanesulfonyl chloride | |
| N-hydroxysuccinimide (NHS) | |
| p-toluenesulfonyl chloride | |
| p-toluenesulfonic acid (p-TsOH) | |
| Phosphoric acid | |
| Propargyl bromide | |
| Sodium azide | |
| Sulfuric acid (H2SO4) | |
| tert-butyl (t-Bu) | |
| Trifluoroacetic acid (TFA) | |
| Trifluoroacetyl | |
| Triphenylphosphine (PPh3) |
Advanced Applications of Hydroxy Peg6 Ch2co2tbu in Drug Discovery and Chemical Biology
Integration in Proteolysis-Targeting Chimeras (PROTACs) Research
PROTACs are innovative heterobifunctional molecules engineered to hijack the body's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. mdpi.comarxiv.orgmtoz-biolabs.com A typical PROTAC is composed of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. arxiv.orgmtoz-biolabs.comjenkemusa.com This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome. mdpi.commtoz-biolabs.combiochempeg.com
Influence of Linker Length and Composition on PROTAC Efficacy and Cellular Permeability
The length and chemical makeup of the linker profoundly impact a PROTAC's performance. precisepeg.comexplorationpub.comnih.gov The length of the PEG chain is a critical parameter that must be optimized for each specific PROTAC. explorationpub.comsigmaaldrich.com If a linker is too short, it may cause steric hindrance, preventing the formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase. creative-biolabs.comexplorationpub.com Conversely, a linker that is too long might not effectively bring the two proteins into close enough proximity for efficient ubiquitination. arxiv.orgexplorationpub.com
Design Principles for PROTACs Incorporating PEG Linkers
The rational design of PROTACs with PEG linkers involves careful consideration of how the linker will orient the two ligands to facilitate the formation of a stable and productive ternary complex. arxiv.orgnih.govnih.gov The attachment points on both the POI ligand and the E3 ligase ligand must be chosen to allow for solvent accessibility without interfering with the binding of each ligand to its respective protein. mdpi.com
The development of effective PROTACs relies on the strategic pairing of a high-affinity ligand for the target protein with a ligand for an E3 ligase. mtoz-biolabs.comacs.org The most commonly used E3 ligases in PROTAC design are Cereblon (CRBN) and Von Hippel-Lindau (VHL). biochempeg.comacs.org The linker, derived from a molecule like Hydroxy-PEG6-CH2CO2tBu, connects these two crucial components. The flexibility and length of the PEG6 chain allow for the necessary spatial orientation between the target protein and the E3 ligase to promote efficient ubiquitination. precisepeg.comnih.gov Computational methods are increasingly being used to predict the optimal linker length and composition to facilitate the formation of a stable ternary complex. mtoz-biolabs.comexplorationpub.com
Utilization in Antibody-Drug Conjugates (ADCs) and Other Bioconjugates
ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug. biochempeg.com These conjugates consist of an antibody, a potent cytotoxic payload, and a chemical linker that connects them. biochempeg.com
Role of PEG Linkers in ADC Stability and Pharmacokinetics
The linker in an ADC is critical to its success, affecting its stability, pharmacokinetics, and therapeutic index. adcreview.comnih.gov PEG linkers, which can be synthesized from precursors like Hydroxy-PEG6-CH2CO2tBu, are widely used in ADC development to improve their properties. biochempeg.com
The inclusion of a PEG linker can significantly enhance the stability of an ADC. creative-biolabs.comsigmaaldrich.com The hydrophilic nature of the PEG chain can help to solubilize hydrophobic drug payloads, preventing aggregation of the ADC, which can otherwise lead to rapid clearance from circulation and potential immunogenicity. adcreview.comsigmaaldrich.comlabinsights.nl By creating a "hydration shell" around the ADC, the PEG linker can also shield the payload from the surrounding microenvironment, further contributing to its stability. sigmaaldrich.comlabinsights.nl
The pharmacokinetics of an ADC are also greatly influenced by the PEG linker. labinsights.nlresearchgate.net The PEG chain can increase the hydrodynamic radius of the ADC, which slows its clearance from the bloodstream and prolongs its circulation half-life. sigmaaldrich.comlabinsights.nl This extended circulation time allows for greater accumulation of the ADC at the tumor site, potentially leading to improved efficacy. labinsights.nl Studies have shown a clear relationship between PEG length and ADC clearance, with longer PEG chains generally resulting in slower clearance rates. sigmaaldrich.com
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics
| PEG Length | Clearance Rate | In Vivo Efficacy | Reference |
| No PEG | High | Rapid tumor breakthrough | sigmaaldrich.com |
| PEG 8 | Stabilized | Rescued efficacy | sigmaaldrich.com |
| PEG 12 | Stabilized | Rescued efficacy | sigmaaldrich.com |
| PEG 24 | Stabilized | Rescued efficacy | sigmaaldrich.com |
This table is a representation of findings and not a direct data extraction.
The strategic use of PEG linkers allows for the development of ADCs with higher drug-to-antibody ratios (DARs) without compromising their physicochemical properties. adcreview.comlabinsights.nl This ability to attach more drug molecules per antibody can lead to enhanced potency and a greater therapeutic effect. adcreview.com
Site-Specific Conjugation Strategies Utilizing PEG Linkers
The development of homogeneous antibody-drug conjugates (ADCs) relies heavily on site-specific conjugation, a process where a payload is attached to a specific site on an antibody. nih.govthno.org This precision is crucial for ensuring a defined drug-to-antibody ratio (DAR), which in turn leads to more predictable pharmacokinetic profiles and improved therapeutic windows. 2bscientific.comresearchgate.net PEG linkers, including derivatives of Hydroxy-PEG6-CH2CO2tBu, are instrumental in these strategies. biochempeg.comsigmaaldrich.com
Several site-specific conjugation methods have been developed:
Engineered Cysteine Residues: One of the pioneering methods involves engineering "hot" cysteine residues into the antibody sequence. researchgate.netmdpi.com These engineered thiols provide a reactive handle for conjugation with maleimide-functionalized linkers.
Glycan-Mediated Conjugation: Nearly all IgG antibodies possess a conserved N-glycosylation site in the Fc region. nih.govnih.gov This glycan can be enzymatically modified to introduce a chemical handle for conjugation, ensuring a homogenous product. nih.gov
Unnatural Amino Acid Incorporation: The genetic incorporation of unnatural amino acids (UAAs) with bioorthogonal functional groups (e.g., azides, alkynes, or ketones) into the antibody structure allows for highly specific conjugation reactions. nih.gov
Proximity-Induced Conjugation: A newer strategy, termed pClick, utilizes an affinity peptide containing a proximity-activated crosslinker. thno.org Upon binding to a specific site on the antibody, the peptide covalently attaches, introducing a handle for subsequent payload conjugation without the need for antibody engineering. thno.org
The flexibility and hydrophilicity of the PEG chain in these linkers are critical for bridging the antibody and the often-hydrophobic payload, minimizing aggregation and preserving the antibody's structure and function. 2bscientific.comadcreview.com
Table 1: Comparison of Site-Specific Conjugation Strategies
| Strategy | Description | Key Advantages | Reference |
|---|---|---|---|
| Engineered Cysteine Residues (e.g., THIOMAB™) | Introduction of unpaired cysteine residues at specific sites on the antibody for conjugation. | High homogeneity, improved efficacy and therapeutic index. | researchgate.netmdpi.com |
| Glycan-Mediated Conjugation | Enzymatic modification of the conserved N-glycan on the Fc region to introduce a conjugation handle. | Applicable to virtually all IgG antibodies, highly site-specific. | nih.govnih.gov |
| Unnatural Amino Acid (UAA) Incorporation | Genetic encoding of amino acids with bioorthogonal functional groups. | Allows for precise control over the conjugation site and chemistry. | nih.gov |
| Proximity-Induced Conjugation (pClick) | Uses an affinity peptide with a crosslinker to attach a payload to a native antibody. | Does not require antibody engineering, simple and cost-effective. | thno.org |
Enhancing Solubility and Reducing Aggregation in Bioconjugates
A significant challenge in the development of bioconjugates, particularly ADCs, is the inherent hydrophobicity of many cytotoxic payloads. 2bscientific.comadcreview.com This can lead to aggregation, which negatively impacts solubility, stability, and can increase immunogenicity. adcreview.com The incorporation of hydrophilic PEG linkers, such as those derived from Hydroxy-PEG6-CH2CO2tBu, is a widely adopted strategy to mitigate these issues. sigmaaldrich.comadcreview.com
The ethylene (B1197577) glycol units of the PEG chain are highly water-soluble, and their presence can effectively counteract the hydrophobicity of the payload. axispharm.comadcreview.com This "shielding" effect of the PEG linker helps to prevent the bioconjugate from aggregating in aqueous solutions. biochempeg.comsigmaaldrich.com Research has shown that increasing the length of the PEG linker can further enhance solubility and reduce aggregation-related problems. 2bscientific.com For instance, studies have demonstrated that longer PEG chains lead to reduced clearance and less off-target tissue uptake of ADCs. 2bscientific.com
Contributions to Targeted Drug Delivery Systems
The overarching goal of targeted drug delivery is to maximize the therapeutic effect of a drug while minimizing its side effects by concentrating the active agent at the site of disease. mtoz-biolabs.commdpi.com Hydroxy-PEG6-CH2CO2tBu and similar PEG derivatives play a pivotal role in achieving this goal through various mechanisms. medkoo.com2bscientific.combiochempeg.comsigmaaldrich.comadcreview.comresearchgate.net
PEGylation for Improved Circulation Time and Reduced Immune System Clearance
PEGylation, the process of attaching PEG chains to a molecule, is a well-established technique for improving the pharmacokinetic properties of therapeutic agents. researchgate.netucl.ac.be By increasing the hydrodynamic radius of the molecule, PEGylation reduces renal clearance, thereby prolonging its circulation time in the bloodstream. researchgate.netucl.ac.be This extended circulation allows for greater opportunity for the drug to reach its target. biochempeg.com
Furthermore, the hydrophilic PEG chains create a protective layer around the therapeutic molecule, shielding it from recognition and clearance by the immune system and degradation by metabolic enzymes. biochempeg.comucl.ac.be This reduction in immunogenicity is a critical advantage, particularly for protein-based therapeutics. ucl.ac.be Studies have shown that PEGylated nanoparticles exhibit a significantly longer circulation time compared to their non-PEGylated counterparts. researchgate.netnih.gov
Application in Nanomedicine and Nanoparticle Formulations
Nanoparticles are increasingly utilized as drug delivery vehicles due to their ability to encapsulate and protect therapeutic agents, and to target specific tissues. nih.gov PEGylation is a cornerstone of nanoparticle formulation, conferring "stealth" characteristics that prevent their rapid clearance by the mononuclear phagocyte system. nih.govnih.gov The surface of nanoparticles is often coated with PEG derivatives, which can be achieved using molecules like Hydroxy-PEG6-CH2CO2tBu. 2bscientific.combiochempeg.comadcreview.comnih.gov
This PEG coating on nanoparticles helps to:
Prevent aggregation of the nanoparticles. nih.gov
Reduce opsonization (the process of marking particles for phagocytosis). nih.gov
Prolong systemic circulation time. nih.govnih.gov
The enhanced permeability and retention (EPR) effect is a key mechanism through which PEGylated nanoparticles accumulate in tumor tissues. mdpi.comscienceopen.com The leaky vasculature and poor lymphatic drainage characteristic of tumors allow these long-circulating nanoparticles to extravasate and be retained at the tumor site, thereby increasing the local concentration of the encapsulated drug. mdpi.com
Table 2: Impact of PEGylation on Nanoparticle Properties
| Property | Effect of PEGylation | Mechanism | Reference |
|---|---|---|---|
| Circulation Time | Increased | Reduced renal clearance and evasion of the mononuclear phagocyte system. | nih.govnih.govnih.gov |
| Immune Recognition | Decreased | Steric hindrance from the hydrophilic PEG chains shields the nanoparticle surface. | ucl.ac.be |
| Aggregation | Reduced | The hydrophilic PEG chains prevent nanoparticles from clumping together in aqueous environments. | nih.gov |
| Tumor Accumulation | Enhanced | Prolonged circulation allows for greater accumulation via the Enhanced Permeability and Retention (EPR) effect. | mdpi.comscienceopen.com |
PEGylated Systems for Enhanced Drug Efficacy and Sustained Release
By improving circulation time and targeting, PEGylated systems ultimately lead to enhanced drug efficacy. medkoo.com2bscientific.combiochempeg.com The sustained plasma concentrations achieved with PEGylated drugs can result in a more profound and lasting therapeutic effect. researchgate.net Moreover, PEG linkers can be designed to be cleavable under specific conditions found at the target site (e.g., acidic pH in tumors or the presence of certain enzymes), allowing for the controlled and sustained release of the active drug. biochempeg.com This ensures that the potent therapeutic agent is released preferentially at the site of action, further minimizing systemic toxicity. biochempeg.com
Employment in Advanced Materials Science and Surface Modification for Biological Applications
The utility of Hydroxy-PEG6-CH2CO2tBu and related PEG compounds extends beyond drug delivery into the realm of advanced materials science, particularly for the surface modification of materials intended for biological applications. medkoo.comadcreview.comnih.govbiochempeg.com The goal of such modifications is often to create biocompatible and bio-inert surfaces that resist non-specific protein adsorption and cell adhesion, a phenomenon known as biofouling. biochempeg.com
PEG grafting is a highly effective technique for modifying the surfaces of materials like polydimethylsiloxane (B3030410) (PDMS) and polycarbonate (PC), which are commonly used in biomedical devices and microfluidics. biochempeg.com The process typically involves activating the material's surface and then chemically grafting PEG chains onto it. biochempeg.comdxfluidics.com The resulting PEG layer imparts hydrophilicity to the surface, which is crucial for: biochempeg.comdxfluidics.com
Reducing Biofouling: The PEG layer creates a steric barrier that prevents proteins and cells from adhering to the surface. biochempeg.com
Improving Biocompatibility: By minimizing unwanted biological interactions, PEGylated surfaces are better tolerated by the body. dxfluidics.com
Controlling Surface Properties: PEG modification allows for the fine-tuning of surface characteristics such as wettability. dxfluidics.com
The hydroxyl group on molecules like Hydroxy-PEG6-CH2CO2tBu can be used to anchor the PEG chain to the material surface, while the protected carboxyl group could be deprotected and used for further functionalization, for example, to attach targeting ligands or other bioactive molecules. medkoo.comaxispharm.com This versatility makes PEG derivatives invaluable for creating sophisticated, functional biomaterials.
Development of PEG-Modified Functional Coatings
The development of functional coatings on surfaces, particularly in the biomedical field, often employs PEG linkers to create a hydrophilic and biocompatible interface. These coatings are essential for devices like biosensors and medical implants. The hydroxyl group of a linker like Hydroxy-PEG6-CH2CO2tBu could theoretically be used to anchor the molecule to a suitably activated surface, while the protected carboxyl end could be deprotected and used to immobilize other molecules, such as targeting ligands or drugs. However, no studies demonstrating this specific application with this particular compound were found.
Impact on Non-Specific Protein Adsorption on Surfaces
A primary benefit of modifying surfaces with PEG is the reduction of non-specific protein adsorption, a phenomenon often referred to as "bio-fouling." This "stealth" property is critical for in-vivo applications to prevent an immune response and enhance the circulation time of nanoparticles or the efficacy of implantable devices. broadpharm.com The length and density of the PEG chains are known to significantly influence the effectiveness of protein repulsion. Research in this area typically involves quantifying the amount of protein that adsorbs to a modified surface compared to an unmodified one, often using techniques like quartz crystal microbalance (QCM) or enzyme-linked immunosorbent assay (ELISA). Despite the relevance, no published data tables or research findings detailing the performance of Hydroxy-PEG6-CH2CO2tBu in preventing protein adsorption could be located.
PEG-Peptide Surfaces for Protease Assays
PEG linkers are also instrumental in the design of surfaces for biological assays, such as those for detecting protease activity. In such a setup, a peptide substrate specific to a particular protease is attached to a surface via a linker. axispharm.comaxispharm.com The PEG chain acts as a flexible spacer, improving the accessibility of the peptide to the enzyme in solution. axispharm.comaxispharm.com Cleavage of the peptide by the protease can be detected through various means, often involving the release of a fluorescent tag. The heterobifunctional nature of Hydroxy-PEG6-CH2CO2tBu would be advantageous here, allowing for oriented immobilization of the peptide. Nevertheless, a search for its use in creating such protease-sensitive surfaces did not return any specific examples or kinetic data.
Research Perspectives and Future Directions
Advancements in Linker Chemistry for Enhanced Molecular Functionality
Heterobifunctional linkers like Hydroxy-PEG6-CH2CO2tBu are at the forefront of this advancement. mdpi.comchempep.com Unlike homobifunctional linkers, which have identical reactive groups, heterobifunctional linkers possess two different reactive ends. This allows for controlled, sequential conjugation, preventing the formation of undesirable homodimers and enabling the precise assembly of complex architectures. mdpi.comresearchgate.net The hydroxyl (-OH) group of Hydroxy-PEG6-CH2CO2tBu can be activated or modified for reaction with one molecular partner, while the tert-butyl (-tBu) protected carboxyl group remains inert. This protecting group can later be selectively removed under acidic conditions to reveal a carboxylic acid (-COOH), ready for conjugation with a second molecule.
The polyethylene (B3416737) glycol (PEG) component of the linker is crucial for imparting favorable physicochemical properties. chempep.com PEG chains are well-known for their hydrophilicity, biocompatibility, and ability to create a hydration shell that can reduce immunogenicity and non-specific protein adsorption. chempep.com The use of a monodisperse PEG linker, such as the defined PEG6 chain in Hydroxy-PEG6-CH2CO2tBu, is a key innovation over traditional polydisperse PEG mixtures. biochempeg.compharmiweb.comadcreview.com Monodispersity ensures that every conjugate molecule is identical, leading to homogenous products with predictable behavior, a critical factor for therapeutic consistency and regulatory approval. pharmiweb.comadcreview.comslideshare.net The defined length of the PEG6 spacer also provides precise control over the spatial separation between the conjugated molecules, which can be critical for maintaining their individual biological activities. researchgate.net
Table 1: Comparison of Linker Characteristics
| Linker Type | Key Feature | Advantage | Relevance to Hydroxy-PEG6-CH2CO2tBu |
|---|---|---|---|
| Homobifunctional | Two identical reactive groups | Simple crosslinking of identical molecules | N/A (It is heterobifunctional) |
| Heterobifunctional | Two different reactive groups | Allows for controlled, stepwise conjugation of two different molecules. mdpi.com | This is the core design, featuring -OH and protected -COOH groups. |
| Cleavable | Contains a bond designed to break under specific physiological conditions (e.g., pH, enzymes). broadpharm.com | Enables triggered release of a payload at the target site. broadpharm.com | Can be modified to incorporate a cleavable moiety. |
| Non-Cleavable | Relies on the degradation of the entire conjugate to release the payload. broadpharm.comproteogenix.science | Offers greater stability in circulation, potentially reducing off-target toxicity. proteogenix.sciencebiochempeg.com | The base structure is a non-cleavable linker. medchemexpress.comcreative-biolabs.com |
| Monodisperse PEG | A precise, single molecular weight and length. adcreview.com | Ensures product homogeneity, leading to consistent pharmacokinetic and pharmacodynamic properties. pharmiweb.comadcreview.com | Features a defined hexa(ethylene glycol) chain. |
Exploration of Hydroxy-PEG6-CH2CO2tBu in Novel Therapeutic Modalities
The versatility of Hydroxy-PEG6-CH2CO2tBu makes it an ideal candidate for building complex molecules used in cutting-edge therapeutic strategies, most notably Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
Antibody-Drug Conjugates (ADCs): ADCs are a powerful class of cancer therapeutics that combine the targeting specificity of a monoclonal antibody with the cell-killing potency of a cytotoxic drug. fujifilm.com The linker is a critical component that connects the antibody to the cytotoxic payload. nih.govfujifilm.com Hydroxy-PEG6-CH2CO2tBu can serve as a non-cleavable linker in ADC construction. medchemexpress.com Its hydrophilic PEG nature can help to counterbalance the hydrophobicity of many cytotoxic payloads, improving the solubility and stability of the final ADC and potentially allowing for higher drug-to-antibody ratios (DAR) without promoting aggregation. americanpharmaceuticalreview.com The linker remains stable in circulation and only releases the payload-amino acid adduct after the ADC is internalized by the target cancer cell and the antibody is degraded in the lysosome. broadpharm.combiochempeg.com This enhances the therapeutic window by minimizing premature drug release and associated systemic toxicity. proteogenix.science
Table 2: Role of Hydroxy-PEG6-CH2CO2tBu in Therapeutic Modalities
| Therapeutic Modality | Core Components | Function of Linker | Contribution of Hydroxy-PEG6-CH2CO2tBu |
|---|---|---|---|
| Antibody-Drug Conjugate (ADC) | Monoclonal Antibody, Cytotoxic Payload, Linker. fujifilm.com | Connects antibody to payload; influences stability, solubility, and release mechanism. | Acts as a stable, hydrophilic, non-cleavable linker, improving pharmacokinetics and enabling controlled payload release upon antibody degradation. biochempeg.com |
| Proteolysis-Targeting Chimera (PROTAC) | POI Ligand, E3 Ligase Ligand, Linker. nih.gov | Connects the two ligands; its length and flexibility are critical for the formation of a productive ternary complex. medchemexpress.com | Provides optimal, flexible spacing for ternary complex formation; its hydrophilicity can improve the physicochemical properties of the PROTAC. medchemexpress.commdpi.com |
Q & A
Q. How can computational modeling guide the design of Hydroxy-PEG6-CH2CO2tBu-based conjugates for enhanced target binding?
- Methodological Answer : Perform molecular dynamics (MD) simulations to model PEG6 conformation in aqueous vs. lipid environments. Docking studies (AutoDock Vina) predict linker flexibility effects on ligand-receptor binding. Validate models with SPR binding kinetics (KD, kon/koff) and adjust PEG length/chemistry iteratively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
